(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate
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Overview
Description
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate: is an organic compound with the molecular formula C15H22O5 It features a pyran ring substituted with a hydroxy group and a nonanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate typically involves the esterification of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methanol with nonanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the nonanoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl acetate
- (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl decanoate
- 2-Methyl-4-oxo-4h-pyran-3-yl propionate
Uniqueness
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties
Properties
CAS No. |
6313-84-4 |
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Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl nonanoate |
InChI |
InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-15(18)20-10-12-9-13(16)14(17)11-19-12/h9,11,17H,2-8,10H2,1H3 |
InChI Key |
KMGMZLZRLDUEGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)O |
Origin of Product |
United States |
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